molecular formula C18H18FNO3 B2870109 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-75-7

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2870109
CAS RN: 1798016-75-7
M. Wt: 315.344
InChI Key: QBOIUKPPFFZNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as FBOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Agent Development

This compound has been studied for its potential as a novel bactericide, particularly against rice bacterial leaf blight and leaf streak. It exhibits considerable inhibition effects with promising half-maximal effective concentration (EC50) values, making it a candidate for further development into antimicrobial agents .

Environmental Degradation Studies

The kinetics of hydrolysis and photolysis of similar fluorobenzyl compounds have been investigated, providing insights into their environmental degradation. Understanding the degradation mechanism can help assess the safety and environmental impact of these compounds .

Synthesis of Antimicrobial Hybrids

Compounds with amine-ester functionality, like the one , have been used to create 1,2,3-triazole hybrids. These hybrids show moderate to excellent antimicrobial activity against various microbial strains, indicating their potential use in creating new antimicrobial drugs .

ADME Profiling for Drug Development

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) profile has been analyzed, suggesting that it has favorable properties for drug development. This analysis is crucial for determining patient compliance and the potential for a compound to become a medicine .

Organophosphorus Poisoning Treatment

Fluorinated compounds derived from similar structures have been explored for their use in treating organophosphorus nerve-agent poisoning. This application is significant for developing antidotes to chemical warfare agents .

Chemical Kinetics and Mechanism Elucidation

The compound’s reaction kinetics can be studied to understand its behavior under different conditions. This information is vital for the synthesis and application of the compound in various fields .

Water Stability and Safety Assessment

Research on the stability of this compound in water environments can contribute to its safety assessment. It’s important to know how the compound behaves in aquatic systems to evaluate its potential risks .

Advanced Material Synthesis

The amine-ester functionality of such compounds can be utilized in the synthesis of advanced materials, such as liquid crystals, nanotubes, and dendrimers. These materials have a wide range of applications in electronics, optics, and biotechnology .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on the intended use of this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific safety data for this compound, it’s difficult to provide a detailed analysis of potential hazards .

properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-13-2-4-14(5-3-13)10-18(22)23-12-17(21)20-11-15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIUKPPFFZNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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